molecular formula C13H21N3O2S B13577127 Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

Cat. No.: B13577127
M. Wt: 283.39 g/mol
InChI Key: UVEMIJBFLXQERD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a tert-butyl ester group and an aminothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminothiazole Group: The aminothiazole moiety can be introduced via nucleophilic substitution reactions using thiazole derivatives.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminothiazole moiety is known to exhibit binding affinity towards certain biological targets, leading to modulation of their activity. This can result in various pharmacological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate is unique due to the presence of the aminothiazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15)

InChI Key

UVEMIJBFLXQERD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CSC(=N2)N

Origin of Product

United States

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